molecular formula C8H9ClFNO B7898361 (R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL

(R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL

Cat. No.: B7898361
M. Wt: 189.61 g/mol
InChI Key: PSEARNCXRNCEIO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable substituted benzene derivative, such as 3-chloro-5-fluorobenzene.

    Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution to introduce the amino group.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

®-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL: The enantiomer of the compound with different chiral properties.

    2-Amino-2-(3-chloro-5-fluorophenyl)ethanol: A similar compound without the chiral center.

    2-Amino-2-(3-chlorophenyl)ethanol: A compound with a similar structure but lacking the fluorine substituent.

Uniqueness

®-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL is unique due to its specific chiral configuration and the presence of both chlorine and fluorine substituents on the phenyl ring

Properties

IUPAC Name

(2R)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEARNCXRNCEIO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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